molecular formula C15H26N2S B14406442 1-(2-Adamantyl)-3-butylthiourea CAS No. 87170-66-9

1-(2-Adamantyl)-3-butylthiourea

Cat. No.: B14406442
CAS No.: 87170-66-9
M. Wt: 266.4 g/mol
InChI Key: CNPDKAPHYUPYGX-UHFFFAOYSA-N
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Description

1-(2-Adamantyl)-3-butylthiourea is a compound that features an adamantane core, a unique and highly stable polycyclic hydrocarbon structure. The adamantane moiety is known for its rigidity and bulkiness, which imparts unique physical and chemical properties to the compound. The thiourea group, on the other hand, introduces potential for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Adamantyl)-3-butylthiourea typically involves the reaction of 2-adamantylamine with butyl isothiocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Adamantyl)-3-butylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The adamantane core can undergo substitution reactions, particularly at the bridgehead positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Halogenated adamantane derivatives.

Scientific Research Applications

1-(2-Adamantyl)-3-butylthiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the thiourea group.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers with enhanced thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 1-(2-Adamantyl)-3-butylthiourea is largely dependent on its interaction with biological targets. The thiourea group can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The adamantane core provides a rigid scaffold that can enhance binding affinity and selectivity. Molecular pathways involved may include inhibition of viral replication or disruption of cancer cell metabolism.

Comparison with Similar Compounds

    1-Adamantylthiourea: Shares the adamantane core but lacks the butyl group, resulting in different physical and chemical properties.

    3-Butylthiourea: Lacks the adamantane core, leading to reduced stability and different reactivity.

    1-(2-Adamantyl)-3-methylthiourea: Similar structure but with a methyl group instead of a butyl group, affecting its biological activity and reactivity.

Uniqueness: 1-(2-Adamantyl)-3-butylthiourea stands out due to the combination of the adamantane core and the butylthiourea moiety, which imparts unique stability, reactivity, and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

87170-66-9

Molecular Formula

C15H26N2S

Molecular Weight

266.4 g/mol

IUPAC Name

1-(2-adamantyl)-3-butylthiourea

InChI

InChI=1S/C15H26N2S/c1-2-3-4-16-15(18)17-14-12-6-10-5-11(8-12)9-13(14)7-10/h10-14H,2-9H2,1H3,(H2,16,17,18)

InChI Key

CNPDKAPHYUPYGX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)NC1C2CC3CC(C2)CC1C3

Origin of Product

United States

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